2-(Hydroxyimino)-N-(3-(azepan-1-yl)propyl)acetamide
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Overview
Description
2-(Hydroxyimino)-N-(3-(azepan-1-yl)propyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydroxyimino group and an azepane ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-N-(3-(azepan-1-yl)propyl)acetamide typically involves the reaction of 3-(azepan-1-yl)propylamine with an appropriate oxime derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3-(azepan-1-yl)propylamine and an oxime derivative.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating to a specific temperature to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-N-(3-(azepan-1-yl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The azepane ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions include nitroso, nitro, amine, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Hydroxyimino)-N-(3-(azepan-1-yl)propyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-N-(3-(azepan-1-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(azepan-1-yl)propanoic acid
- 2-amino-3-(azepan-1-yl)propanoic acid
- Phenylpropene derivatives
Uniqueness
2-(Hydroxyimino)-N-(3-(azepan-1-yl)propyl)acetamide is unique due to the presence of both the hydroxyimino group and the azepane ring, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H21N3O2 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C11H21N3O2/c15-11(10-13-16)12-6-5-9-14-7-3-1-2-4-8-14/h10,16H,1-9H2,(H,12,15) |
InChI Key |
RESROXAYTNBSQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCCNC(=O)C=NO |
Origin of Product |
United States |
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